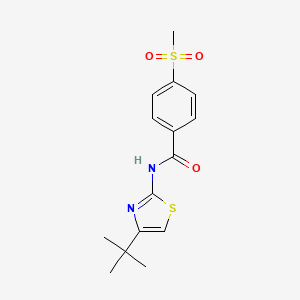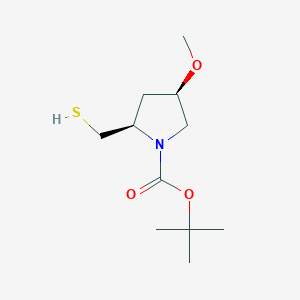![molecular formula C14H16BNO2 B2444137 B-[2-[[(3-甲基苯基)氨基]甲基]苯基]硼酸 CAS No. 262352-25-0](/img/structure/B2444137.png)
B-[2-[[(3-甲基苯基)氨基]甲基]苯基]硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid” is a type of boronic acid, which is an organic compound related to boric acid . Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
Synthesis Analysis
The synthesis of boronic acids typically involves several synthetic routes, and many air-stable boronic acids are commercially available . For example, Ethylboronic acid was synthesized by a two-stage process. First, diethylzinc and triethyl borate reacted to produce triethylborane. This compound then oxidized in air to form ethylboronic acid .Molecular Structure Analysis
The general structure of a boronic acid is R−B(OH)2, where R is a substituent . In the case of “B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid”, the R group would be the “2-[[(3-Methylphenyl)amino]methyl]phenyl” part of the molecule.Chemical Reactions Analysis
Boronic acids are capable of forming reversible covalent complexes with molecules with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) . A key concept in its chemistry is transmetallation of its organic residue to a transition metal .Physical And Chemical Properties Analysis
Boronic acids typically have high melting points . They are prone to forming anhydrides by loss of water molecules, typically to give cyclic trimers .科学研究应用
Suzuki–Miyaura Coupling
This compound plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . The SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Protodeboronation
The compound can be used in the protodeboronation of pinacol boronic esters . This process is a valuable but less developed transformation that allows for formal anti-Markovnikov alkene hydromethylation .
Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Conversion into Functional Groups
The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Sensing Applications
Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
Stability and Reactivity
The compound is relatively stable, readily prepared, and generally environmentally benign . This makes it a valuable reagent in various chemical transformations, where the valuable boron moiety remains in the product .
作用机制
Target of Action
The primary target of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid participates in the SM coupling reaction, which involves two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s success in the sm coupling reaction suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . The compound is relatively stable, readily prepared, and generally environmentally benign, which may contribute to its bioavailability .
Result of Action
The result of the action of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is the formation of a new Pd–C bond through oxidative addition and transmetalation . This leads to the successful completion of the SM coupling reaction, which is a critical carbon–carbon bond forming reaction .
Action Environment
The action of B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid is influenced by various environmental factors. The compound is relatively stable and environmentally benign, suggesting that it can maintain its efficacy and stability under a variety of conditions . .
未来方向
The future directions of boronic acid research could involve further exploration of their unique properties, such as their ability to form reversible covalent complexes with various molecules . Additionally, due to their low inherent toxicity, boronic acids could continue to be popular in the development and synthesis of pharmaceutical agents .
属性
IUPAC Name |
[2-[(3-methylanilino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO2/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15(17)18/h2-9,16-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPQXNYHXVTCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
B-[2-[[(3-Methylphenyl)amino]methyl]phenyl]boronic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
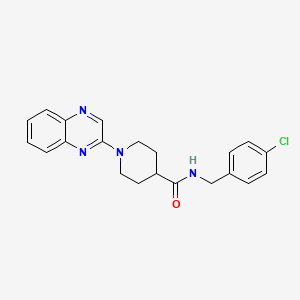

![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
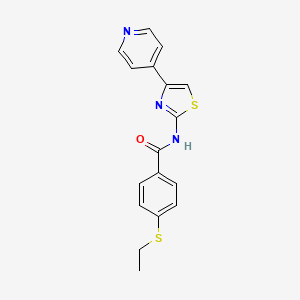
![Tert-butyl 3-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2444064.png)
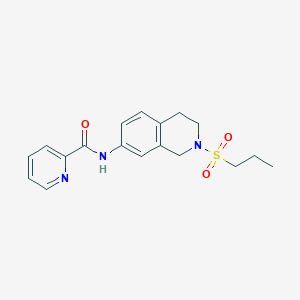
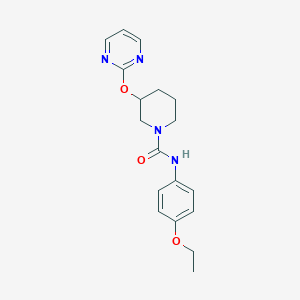
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2444068.png)
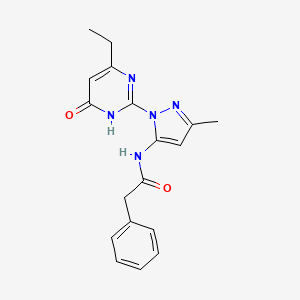
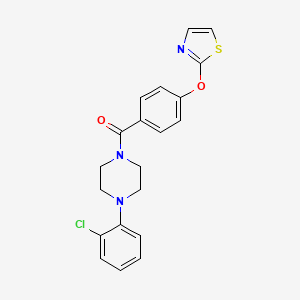
![3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2444073.png)
